2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
The compound "2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide" is a fascinating chemical entity known for its diverse applications in scientific research. With a unique structure that includes a pyrazolo[3,4-d]pyridazin ring system, it has drawn attention for its potential utility in various fields such as medicinal chemistry, biology, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of "2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide" generally involves multi-step organic synthesis techniques. Starting from readily available substrates, the process typically involves the construction of the pyrazolo[3,4-d]pyridazin core through cyclization reactions. Key intermediates are often prepared using regioselective substitutions and functional group transformations. The isoxazole ring is then introduced via a nucleophilic substitution or coupling reaction.
Industrial Production Methods For industrial-scale production, optimizing the synthesis route to enhance yield and reduce waste is crucial. Utilizing green chemistry principles, such as solvent-free reactions or environmentally benign solvents, and employing catalysts to streamline the process, are common strategies. The final compound is often purified using crystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions "2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide" can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions Typical reagents for these reactions might include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Conditions such as temperature, pressure, and the presence of catalysts can significantly affect the course of these reactions.
Major Products Formed Oxidation reactions might introduce further functional groups into the molecule, while reductions could simplify it by removing oxygen functionalities. Substitution reactions can yield derivatives with varying side chains, enhancing the compound's versatility.
Scientific Research Applications
In Chemistry It is employed as a building block in organic synthesis for creating complex molecules.
In Biology The compound's structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
In Medicine
In Industry Its robust chemical framework makes it suitable for developing new materials with desirable properties.
Mechanism of Action
Compared to other compounds with similar structures, "2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide" stands out due to its unique substitution pattern and ring system, which confer distinct chemical properties and biological activities. For instance, related compounds like "2-(4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6-yl)acetamide" may have similar core structures but lack the isoxazole ring, affecting their overall reactivity and application spectrum.
Comparison with Similar Compounds
2-(4-Isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6-yl)acetamide
2-(4-Isopropyl-7-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
N-(5-Methylisoxazol-3-yl)acetamide derivatives
This compound's multifaceted nature makes it a valuable asset in various scientific domains, from the bench of chemists to the laboratories of biologists and medicinal researchers. Its unique structure offers endless possibilities for further exploration and application. What aspect of this compound do you find most intriguing?
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(2-methylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3/c1-12(2)19-15-10-22-27(16-8-6-5-7-13(16)3)20(15)21(29)26(24-19)11-18(28)23-17-9-14(4)30-25-17/h5-10,12H,11H2,1-4H3,(H,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXGNPRZSGVGBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=NOC(=C4)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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